molecular formula C22H24N2O7 B3935196 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE

Cat. No.: B3935196
M. Wt: 428.4 g/mol
InChI Key: VGFYAWMXHMEMBY-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both nitro and carbamoyl functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. The initial step often includes the nitration of a methyl-substituted aromatic compound to introduce the nitro group. This is followed by the formation of an oxoethyl intermediate through a series of reactions involving oxidation and esterification. The final step involves the coupling of the oxoethyl intermediate with a carbamoyl butanoate derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of nitroso or hydroxylamine intermediates.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
  • 4-METHYL-3-NITROPHENYL ISOCYANATE
  • N-(4-METHOXY-2-NITROPHENYL)-3-NITROBENZAMIDE

Uniqueness

Compared to similar compounds, 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-ethoxyanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c1-3-30-18-11-9-17(10-12-18)23-21(26)5-4-6-22(27)31-14-20(25)16-8-7-15(2)19(13-16)24(28)29/h7-13H,3-6,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFYAWMXHMEMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE

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